molecular formula C11H12FNO2 B1443561 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933726-30-8

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1443561
CAS No.: 933726-30-8
M. Wt: 209.22 g/mol
InChI Key: VTLGIJLOAQEHFV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Molecular Formula: C11H12FNO2) is a fluorinated pyrrolidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research . The incorporation of a fluorine atom on the phenyl ring and the carboxylic acid functional group on the pyrrolidine ring makes this compound a versatile building block for the design and synthesis of novel bioactive molecules . Compounds featuring the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold are of significant research interest due to their documented anticancer properties . Structural analogues, such as hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have demonstrated potent cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) in both 2D and 3D culture models . Furthermore, the pyrrolidine-3-carboxylic acid core is a privileged structure in neuroscience research. It forms the basis for developing potent and selective ligands for central nervous system (CNS) targets, such as the first nonpeptide antagonists for the relaxin-3 (RXFP3) receptor, which is implicated in stress, appetite, and motivation . The fluorine atom in the structure can influence the molecule's conformation, polarity, and metabolic stability, while also enabling potential hydrogen bonding interactions with biological targets, thereby aiding in the optimization of pharmacokinetic properties . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGIJLOAQEHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Notes on Each Step:

  • Schiff Base Formation: This condensation is typically carried out under mild heating to drive the equilibrium toward imine formation. The choice of solvent and temperature influences the reaction rate and purity of the intermediate.

  • Reduction: Sodium borohydride is preferred for its mildness and selectivity, avoiding over-reduction. Alternative reducing agents such as lithium aluminum hydride may be used but require stricter conditions.

  • Carboxylation: The amine intermediate undergoes carboxylation by exposure to CO2 in the presence of a strong base, forming the carboxylate which upon acidification yields the target carboxylic acid.

Industrial Scale Considerations

Industrial production adapts the above methodology with optimizations:

These adaptations improve yield, reduce impurities, and ensure compliance with pharmaceutical-grade standards.

Enantioselective Synthesis and Catalytic Hydrogenation

Patent literature reveals advanced processes focusing on enantioselective preparation of pyrrolidine-3-carboxylic acid derivatives, including halogen-substituted phenyl groups such as fluorine. Key features include:

  • Use of homogeneous catalytic enantioselective hydrogenation of precursor compounds to obtain high enantiomeric purity.

  • Moderate reaction conditions that balance efficiency and selectivity.

  • Application of chiral catalysts (e.g., phosphine ligands) to achieve stereocontrol.

This approach is particularly valuable for pharmaceutical applications where stereochemistry impacts biological activity.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Classical Multi-step Synthesis Schiff base formation → Reduction → Carboxylation Straightforward, uses commercially available reagents May require purification at each step
Industrial Continuous Flow Automated, scalable, controlled conditions High yield, reproducibility, safety Requires specialized equipment
Enantioselective Hydrogenation Catalytic, stereoselective hydrogenation High enantiomeric purity, moderate conditions Catalyst cost and availability

Research Findings and Reaction Analysis

  • The fluorine atom on the phenyl ring influences the electronic properties, affecting reactivity during substitution and reduction steps.

  • Reduction of the Schiff base with sodium borohydride is selective and efficient, avoiding side reactions.

  • Carboxylation under basic CO2 conditions proceeds smoothly, yielding the acid functionality without racemization.

  • Enantioselective catalytic hydrogenation methods provide a more economical and environmentally friendly route to chiral derivatives with high stereochemical purity.

  • The compound can undergo further chemical transformations such as oxidation, substitution on the fluorophenyl ring, and hydrolysis, enabling derivatization for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), electrophilic conditions.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylate salts or esters.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been investigated as a potential antagonist for the relaxin-3 receptor (RXFP3), which is implicated in various physiological processes such as appetite regulation and stress responses. In studies, it demonstrated significant antagonist activity, which could lead to therapeutic applications in treating metabolic disorders and obesity-related conditions .
  • Anticancer Research :
    • Recent studies have highlighted the potential of derivatives of pyrrolidine compounds in anticancer therapies. The unique structural features of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid may contribute to the development of novel anticancer agents by targeting specific cancer pathways and enhancing selectivity towards cancer cells .
  • Anti-Amyloidogenic Agents :
    • Research has shown that certain derivatives can exhibit anti-amyloidogenic properties, which are crucial in the context of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been evaluated for their ability to inhibit amyloid-beta aggregation .

Material Science Applications

  • Synthesis of Functional Polymers :
    • The compound can serve as a building block in the synthesis of functional polymers that possess desirable physical and chemical properties for applications in coatings, adhesives, and other materials. Its ability to undergo various chemical reactions makes it a versatile component in polymer chemistry .
  • Cosmetic Formulations :
    • Due to its potential moisturizing properties, this compound may be explored for use in cosmetic formulations aimed at enhancing skin hydration and texture. Studies on similar compounds indicate that they can improve the stability and efficacy of topical products .

Case Study 1: Antagonist Activity Against RXFP3

A study screened over 19,000 compounds for their ability to act as antagonists at RXFP3. Among the identified hits, this compound showed promising results with an IC50 value indicating effective inhibition of receptor activity. This positions it as a candidate for further development in obesity treatment strategies .

Case Study 2: Anticancer Activity

In a series of experiments involving spiro-oxindolopyrrolizidines derived from pyrrolidine structures, compounds similar to this compound exhibited significant anticancer activity against various cell lines. The mechanism involved disrupting cellular pathways critical for cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability, allowing it to exert its effects effectively.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

  • Structural Differences : Replaces fluorine with a hydroxyl group and introduces a 5-oxo group in the pyrrolidine ring.
  • However, it reduces metabolic stability compared to the fluorine substituent. These derivatives exhibit notable antimicrobial and anticancer activity .
  • Example : 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed MIC values of 4–16 µg/mL against Candida albicans and Aspergillus fumigatus .

2-Oxo-1-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic Acid

  • Structural Differences : Contains a 2-oxo group in the pyrrolidine and a 3-chloro-4-fluorophenyl substituent.
  • Impact: The chloro-fluoro substitution increases lipophilicity (ClogP ~2.5), improving membrane permeability. This compound was synthesized in 65% yield via cyclopropane-1,1-dicarboxylate reactions .

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid

  • Structural Differences : Replaces 2-fluorophenyl with a 4-(trifluoromethyl)phenyl group.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing, altering electronic density and enhancing binding to hydrophobic pockets. This derivative has a higher molecular weight (MW: ~275 g/mol) and ClogP (~3.1), favoring CNS penetration. It is used in kinase inhibitor research .

Modifications to the Pyrrolidine Core

1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid

  • Structural Differences : Extends the substituent via a phenethyl chain and introduces a 5-oxo group.
  • Impact : The extended chain increases steric bulk (MW: ~277 g/mol) and may reduce solubility. The 5-oxo group could mimic ketone-containing bioactive molecules, such as protease inhibitors .

1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid

  • Structural Differences : Substitutes the 2-fluorophenyl group with a benzyloxycarbonyl (Cbz) protecting group.
  • Impact : The Cbz group enhances synthetic utility but reduces bioavailability due to increased hydrophobicity (ClogP: ~1.8). This derivative is intermediate in peptide synthesis .

Functional Group Additions

Hydrazone and Naphthoquinone Derivatives

  • Example: 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carboxylic acid hydrazide derivatives exhibit antifungal activity against Candida tenuis (MIC: 2 µg/mL). The hydrazone moiety introduces redox-active properties, enhancing antifungal efficacy .

Ureido-Substituted Derivatives

  • Example : (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (MW: 482 g/mol) showed >99% purity in LC analysis. The ureido group enables hydrogen bonding with proteases or GPCRs .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) ClogP Key Functional Groups Bioactivity Highlights
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 223.2 1.2 2-Fluorophenyl, carboxylic acid Antimicrobial scaffold
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 237.2 0.8 Hydroxyl, 5-oxo Anticandidal (MIC: 4–16 µg/mL)
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 275.2 3.1 CF3, carboxylic acid Kinase inhibitor candidate
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 277.3 2.5 Phenethyl, 5-oxo Protease inhibitor mimic

Biological Activity

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12FNO2C_{11}H_{12}FNO_2 and features a pyrrolidine ring substituted with a fluorophenyl group. The presence of fluorine is significant as it can enhance the compound's bioavailability and alter its interaction with biological targets .

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic pathways, notably carbonic anhydrase, which plays a role in maintaining acid-base balance in biological systems.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, which can affect gene expression and cellular metabolism, potentially leading to therapeutic effects.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that modifications to the pyrrolidine structure can enhance anti-inflammatory activity through specific binding interactions with COX-1 and COX-2 .

Neuropharmacological Potential

There is emerging evidence that this compound may influence neurological pathways, suggesting potential applications in treating neurodegenerative disorders. Its interaction with neurotransmitter systems warrants further investigation to elucidate its pharmacological profile .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of various bacterial strains,
Anti-inflammatoryPotential inhibition of COX enzymes ,
NeuropharmacologicalPossible effects on neurotransmitter systems,

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of pyrrolidine derivatives, this compound was tested against several multidrug-resistant bacterial strains using broth microdilution techniques. The results indicated varying degrees of inhibition, supporting its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A viable route involves the condensation of 2-fluoroaniline with itaconic acid under reflux in aqueous or toluene-based systems. Cyclization is typically achieved using catalytic sulfuric acid or similar Brønsted acids. Key parameters include temperature control (80–100°C), solvent polarity, and reaction duration (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the pyrrolidine core with high enantiomeric purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the pyrrolidine ring and fluorophenyl substituent. 19F NMR specifically identifies fluorine’s electronic environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 224.08) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis of this compound?

  • Methodological Answer : Low yields often arise from incomplete ring closure or side reactions. Strategies include:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) in aprotic solvents (DMF, THF) enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Inert Atmosphere : Use of nitrogen/argon minimizes oxidation of intermediates .

Q. How does the position of fluorine substitution on the phenyl ring influence the biological activity of pyrrolidine-3-carboxylic acid derivatives?

  • Methodological Answer : Ortho-substituted fluorine (2-fluorophenyl) introduces steric hindrance and electron-withdrawing effects, enhancing metabolic stability and binding affinity to targets like enzymes or receptors. Comparative studies with para-fluorophenyl analogs show reduced IC50 values (e.g., 2-fluorophenyl derivatives inhibit bacterial growth at 8 μM vs. 25 μM for para-substituted analogs) .

Q. How can researchers resolve discrepancies in NMR data when synthesizing fluorophenyl-pyrrolidine derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or diastereomer formation. Solutions include:

  • 2D NMR Techniques : HSQC and COSY correlate proton-carbon interactions and resolve overlapping signals.
  • Computational Validation : Density Functional Theory (DFT) predicts chemical shifts, aiding assignment of ambiguous peaks .

Q. What in vitro models are suitable for evaluating the antimicrobial and cytotoxic activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against multidrug-resistant Staphylococcus aureus (MRSA) or Candida albicans under CLSI guidelines. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assays on human lung adenocarcinoma (A549) cells. Dose-response curves (0–100 μM) and selectivity indices (SI = IC50 healthy cells / IC50 target cells) quantify specificity .
  • Statistical Validation : Two-way ANOVA (α = 0.05) and post-hoc tests (e.g., Tukey’s) ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

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